6-Bromo-4-cyanoquinoline-N-oxide
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Overview
Description
6-Bromo-4-cyanoquinoline-N-oxide is a chemical compound with the molecular formula C₁₀H₅BrN₂O It is known for its unique structure, which includes a bromine atom, an oxidoquinolin-1-ium group, and a carbonitrile group
Preparation Methods
The synthesis of 6-Bromo-4-cyanoquinoline-N-oxide typically involves the bromination of quinoline derivatives followed by oxidation and nitrile formation. One common method includes the following steps:
Bromination: Quinoline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Oxidation: The brominated quinoline is then oxidized using an appropriate oxidizing agent to form the oxidoquinolin-1-ium structure.
Nitrile Formation: Finally, the nitrile group is introduced through a reaction with a suitable nitrile source under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Bromo-4-cyanoquinoline-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxidoquinolin-1-ium group to a quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-4-cyanoquinoline-N-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-cyanoquinoline-N-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
6-Bromo-4-cyanoquinoline-N-oxide can be compared with other similar compounds, such as:
6-Bromoisoquinoline-1-carbonitrile: This compound has a similar structure but lacks the oxidoquinolin-1-ium group, which may result in different reactivity and applications.
8-Bromo-1-oxidoquinolin-1-ium-4-carbonitrile: This isomer has the bromine atom at a different position, which can affect its chemical properties and biological activities.
Properties
IUPAC Name |
6-bromo-1-oxidoquinolin-1-ium-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-10-9(5-8)7(6-12)3-4-13(10)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLMKWXXXCRFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](C=CC(=C2C=C1Br)C#N)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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